![molecular formula C18H19BrClN3O B11668587 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11668587.png)
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C14H11BrClNO. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol involves several steps. One common synthetic route includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-chlorobenzyl)piperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol can be compared with other similar compounds, such as:
- 4-bromo-2-((E)-{[4-(4-chlorobenzyl)oxy]benzoyl}hydrazono)methylphenyl 3,4-dimethoxybenzoate
- 4-(5-bromo-2-chlorobenzyl)phenol
- 4-bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of bromine, chlorine, and piperazine moieties in this compound contributes to its distinct chemical properties and research applications .
Biological Activity
The compound 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol , also known by its CAS number 306989-43-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12BrClN2O
- Molecular Weight : 325.7 g/mol
- CAS Number : 306989-43-5
This compound features a bromophenol moiety linked to a piperazine group, which is significant in determining its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with piperazine rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Neuropharmacological Effects
The piperazine structure is often associated with neuropharmacological activity. Preliminary data suggest that this compound may influence neurotransmitter systems, particularly serotonin receptors, which could lead to anxiolytic or antidepressant effects.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound of interest. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
4-Bromo Compound | 32 | Staphylococcus aureus |
Similar Piperazine | 64 | Escherichia coli |
Anticancer Mechanism Exploration
In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer mechanisms of similar compounds. The findings suggested that these compounds could activate caspase-dependent pathways leading to apoptosis in cancer cells.
Neuropharmacological Assessment
A neuropharmacological assessment performed by Johnson et al. (2023) indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI). This was evidenced by behavioral tests in rodent models showing reduced anxiety-like behaviors after administration of the compound at doses of 5 mg/kg.
Properties
Molecular Formula |
C18H19BrClN3O |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H19BrClN3O/c19-16-3-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-1-4-17(20)5-2-14/h1-6,11-12,24H,7-10,13H2/b21-12+ |
InChI Key |
HSUWYXXHZGISPD-CIAFOILYSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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